2-(oxolan-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(oxolan-3-yl)ethane-1-sulfonyl chloride, also known as 2-tetrahydro-3-furanylethanesulfonyl chloride, is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an oxolane ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(oxolan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(oxolan-3-yl)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-(oxolan-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the oxolane ring can lead to the formation of sulfonic acids or sulfonates under specific conditions.
Scientific Research Applications
2-(oxolan-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the functional groups present in the reacting molecules .
Comparison with Similar Compounds
2-(oxolan-3-yl)ethane-1-sulfonyl chloride can be compared with similar compounds such as:
2-methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride: This compound has a methoxy group instead of a hydrogen atom on the oxolane ring, which can influence its reactivity and applications.
2-(oxolan-3-yl)ethane-1-sulfonic acid: The sulfonic acid derivative is more hydrophilic and can be used in different applications compared to the sulfonyl chloride.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce sulfonyl groups into various molecules, making it a versatile reagent in organic synthesis.
Biological Activity
2-(Oxolan-3-yl)ethane-1-sulfonyl chloride, with the chemical formula C7H13ClO3S, is a sulfonyl chloride compound that has garnered attention in various fields of medicinal chemistry and biological research. Its unique structural features, including the oxolane ring and sulfonyl chloride functional group, suggest potential biological activities worth exploring.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C7H13ClO3S
- SMILES Notation : C1CC(COC1)CCS(=O)(=O)Cl
- InChI Key : NVTPDZBZTJLKSZ-UHFFFAOYSA-N
This compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis.
The biological activity of sulfonyl chlorides often involves their ability to react with amino groups in proteins, leading to the formation of sulfonamides. This reaction can potentially inhibit enzyme activity or alter protein function, which is critical in drug design and development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the sulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Sulfonyl chlorides have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways can make these compounds candidates for treating conditions characterized by excessive inflammation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Type | Notable Biological Activity |
---|---|---|
Sulfanilamide | Sulfonamide | Antibacterial activity |
Benzene sulfonamide | Sulfonamide | Anti-inflammatory effects |
4-Aminobenzenesulfonamide | Sulfonamide | Antimicrobial and anticancer properties |
Properties
IUPAC Name |
2-(oxolan-3-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNUSPVTEOTWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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